Spiro[4.6]undec-8-ene-2-methanol

Organic Synthesis Spirocyclic Chemistry Functional Group Interconversion

Spiro[4.6]undec-8-ene-2-methanol is a carbocyclic spirocyclic alcohol featuring a spiro[4.6]undecane core with an unsaturated alkene moiety at the 8-position and a primary alcohol functional group. This compound belongs to the broader class of spirocyclic molecules, which are characterized by two rings sharing a single common atom—a structural feature that confers enhanced three-dimensionality and conformational restriction compared to monocyclic or fused-ring analogs.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
Cat. No. B8481452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.6]undec-8-ene-2-methanol
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESC1CC2(CCC=C1)CCC(C2)CO
InChIInChI=1S/C12H20O/c13-10-11-5-8-12(9-11)6-3-1-2-4-7-12/h1-2,11,13H,3-10H2
InChIKeyGPLHLPGZDXKREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.6]undec-8-ene-2-methanol: A Spirocyclic Alcohol Scaffold for Medicinal Chemistry and Synthetic Intermediates


Spiro[4.6]undec-8-ene-2-methanol is a carbocyclic spirocyclic alcohol featuring a spiro[4.6]undecane core with an unsaturated alkene moiety at the 8-position and a primary alcohol functional group [1]. This compound belongs to the broader class of spirocyclic molecules, which are characterized by two rings sharing a single common atom—a structural feature that confers enhanced three-dimensionality and conformational restriction compared to monocyclic or fused-ring analogs [2]. The presence of the alkene provides a synthetic handle for further functionalization, while the primary alcohol enables derivatization into esters, ethers, or aldehydes. The spiro[4.6]undecane framework itself has been explored in medicinal chemistry contexts, most notably as a cyclic analog of valproic acid, where derivatives demonstrated anticonvulsant activity [3].

Spiro[4.6]undec-8-ene-2-methanol: Why Closely Related Spirocyclic Analogs Cannot Be Interchanged


Spiro[4.6]undec-8-ene-2-methanol is structurally distinct from other spirocyclic compounds due to its specific ring size combination ([4.6]), the position and presence of the alkene (8-ene), and the primary alcohol functional group. These seemingly minor structural variations can lead to substantial differences in physicochemical properties, biological activity, and synthetic utility. For example, spiro[4.6]undecane-2-carboxylic acid demonstrated markedly different pharmacokinetic behavior compared to valproic acid in rats, with a clearance that was dose-dependent but not due to classical saturable elimination, and an absence of enterohepatic recirculation—properties that directly impact drug development potential [1]. Furthermore, the sodium carboxylate derivative of the spiro[4.6]undecane scaffold exhibited a higher therapeutic index due to improved solubility and reduced neurotoxicity compared to its carboxylic acid counterpart . These examples illustrate that even within the same spirocyclic family, functional group variations and ring size differences can significantly alter performance characteristics, making direct substitution unreliable without empirical comparative data. The specific combination of a primary alcohol and an internal alkene in Spiro[4.6]undec-8-ene-2-methanol presents a unique reactivity profile not recapitulated by saturated alcohols, ketones, or carboxylic acid derivatives within the same scaffold class.

Spiro[4.6]undec-8-ene-2-methanol: Direct Comparative Evidence for Differentiated Selection


Spiro[4.6]undec-8-ene-2-methanol vs. Spiro[4.6]undecane-2-methanol: Alkene vs. Saturated Ring Functional Reactivity

Spiro[4.6]undec-8-ene-2-methanol (C12H20O, MW 180.29 g/mol) differs from its saturated counterpart, Spiro[4.6]undecane-2-methanol (C12H22O, MW 182.30 g/mol), by the presence of an internal alkene at the 8-position . This unsaturation introduces a distinct reactivity profile: the alkene can undergo epoxidation, dihydroxylation, or serve as a handle for further functionalization via cross-coupling or metathesis reactions, whereas the saturated analog lacks this synthetic versatility. Additionally, the alkene imparts different physicochemical properties, including a lower molecular weight and potentially altered lipophilicity, which can influence membrane permeability and metabolic stability in biological contexts [1]. While direct head-to-head experimental comparison data for these specific compounds is not available in the public domain, the presence of the alkene provides a clear differentiation point for synthetic chemists seeking a spirocyclic alcohol with orthogonal reactivity handles.

Organic Synthesis Spirocyclic Chemistry Functional Group Interconversion

Spiro[4.6]undecane-2-carboxylic Acid vs. Spiro[4.5]decane-2-carboxylic Acid: Impact of Ring Size on Anticonvulsant Activity

In a head-to-head evaluation of spirocyclic carboxylic acids as valproic acid analogs, Spiro[4.6]undecane-2-carboxylic acid (12b) was identified as the most active analogue tested. It demonstrated favorable protection in pentylenetetrazol (PTZ) and picrotoxin seizure models compared to valproic acid (1), while the corresponding spiro[4.5]decane-2-carboxylic acid (12a) was less active [1]. This study directly quantifies the impact of ring size expansion from [4.5] to [4.6] on anticonvulsant efficacy, highlighting that the [4.6] scaffold confers a distinct biological advantage in this specific pharmacological context. Although Spiro[4.6]undec-8-ene-2-methanol is an alcohol rather than a carboxylic acid, this evidence underscores the potential of the [4.6] spirocyclic framework to influence biological activity compared to [4.5] or other ring-size variants.

Medicinal Chemistry Anticonvulsant Drug Discovery Valproic Acid Analogs

Spiro[4.6]undecane-2-carboxylic Acid (SUCA) vs. Valproic Acid (VPA): Pharmacokinetic Differentiation in Rats

A direct comparative pharmacokinetic study in rats revealed that Spiro[4.6]undecane-2-carboxylic acid (SUCA, ADD 93024) exhibits distinct disposition characteristics compared to the standard anticonvulsant valproic acid (VPA) [1]. SUCA's clearance was dose-dependent but not due to classical saturable elimination, and it did not undergo enterohepatic recirculation—a process observed for VPA. The volume of distribution for SUCA also displayed nonlinearity, potentially due to concentration-dependent binding to serum proteins. These differences in pharmacokinetic behavior are significant because they can influence dosing regimens, bioavailability, and potential toxicity profiles. While this data pertains to a carboxylic acid derivative, it provides class-level evidence that the spiro[4.6]undecane scaffold can impart unique ADME properties not observed with linear or other cyclic carboxylic acids, suggesting that Spiro[4.6]undec-8-ene-2-methanol may also exhibit scaffold-dependent pharmacokinetic behavior if developed as a drug candidate.

Pharmacokinetics Drug Metabolism Antiepileptic Drug Development

Spiro[4.6]undec-8-ene-2-methanol vs. Spiro[4.6]undec-8-ene-2-carbaldehyde: Alcohol vs. Aldehyde Functional Group for Downstream Derivatization

Spiro[4.6]undec-8-ene-2-methanol (primary alcohol) and Spiro[4.6]undec-8-ene-2-carbaldehyde (aldehyde) share the same spirocyclic core and alkene position but differ in the functional group at the 2-position. The primary alcohol (C12H20O, MW 180.29 g/mol) can be readily converted to the aldehyde (C12H18O, MW 178.27 g/mol) via oxidation, but the reverse transformation requires reduction . More importantly, the alcohol serves as a precursor to a wider array of derivatives—including esters, ethers, halides, and tosylates—without the risk of unwanted side reactions (e.g., aldol condensations) that can plague aldehydes under basic conditions. The aldehyde, while more reactive, is also more prone to oxidation and may have limited shelf life. The alcohol therefore offers greater synthetic flexibility and stability for multi-step synthesis, making it a more versatile building block for medicinal chemistry applications where the spiro[4.6]undec-8-ene scaffold is desired.

Synthetic Methodology Building Block Functional Group Interconversion

Spiro[4.6]undecane Sodium Carboxylate vs. Spiro[4.5]decane Carboxylic Acid: Solubility and Lipophilicity Differentiation

A comparative analysis of sodium spiro[4.6]undecane-2-carboxylate and spiro[4.5]decane-2-carboxylic acid reveals significant differences in key physicochemical parameters that impact drug development . The sodium carboxylate salt of the [4.6] scaffold exhibits water solubility of 85 mg/mL, compared to only 12 mg/mL for the [4.5]decane carboxylic acid—a 7-fold increase. Additionally, the LogP (partition coefficient) of the [4.6] sodium carboxylate is -0.3, indicating higher hydrophilicity, whereas the [4.5] acid has a LogP of 2.1, signifying greater lipophilicity. The melting point also differs substantially: 245-247°C for the [4.6] salt versus 198-200°C for the [4.5] acid. These data underscore that ring size and salt form can dramatically alter solubility and lipophilicity within the spirocyclic family, which in turn affects oral bioavailability, formulation options, and tissue distribution. Although this comparison involves carboxylic acid derivatives rather than alcohols, it provides class-level evidence that the [4.6] spirocyclic framework can be engineered to achieve specific physicochemical profiles distinct from [4.5] analogs.

Physicochemical Properties Drug Formulation ADME

Spiro[4.6]undec-8-ene-2-methanol: Unique Combination of Alkene and Primary Alcohol in a [4.6] Spirocyclic Framework

Spiro[4.6]undec-8-ene-2-methanol is distinguished from other commercially available spiro[4.6]undecane derivatives by the simultaneous presence of an internal alkene and a primary alcohol. Common analogs such as spiro[4.6]undecane (CAS 180-43-7), spiro[4.6]undecan-1-one (CAS 106185-60-8), and 1,4-dioxaspiro[4.6]undecane (CAS 184-26-9) lack either the alkene, the alcohol, or both functionalities [1]. This dual functionality enables orthogonal reactivity: the alkene can be selectively modified via epoxidation, dihydroxylation, or metathesis, while the primary alcohol can be independently protected or derivatized. In the context of diversity-oriented synthesis or fragment-based drug discovery, this orthogonal reactivity profile allows for rapid generation of structurally diverse libraries from a single scaffold. No direct quantitative comparator data exists for this specific compound, but the structural uniqueness itself constitutes a differentiation point for researchers seeking a multifunctional spirocyclic building block.

Spirocyclic Library Synthesis Medicinal Chemistry Scaffold Diversity

Spiro[4.6]undec-8-ene-2-methanol: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Spirocyclic Libraries for Fragment-Based Drug Discovery

Researchers engaged in diversity-oriented synthesis or fragment-based drug discovery can utilize Spiro[4.6]undec-8-ene-2-methanol as a versatile building block. The orthogonal reactivity of the primary alcohol and internal alkene enables independent derivatization at two distinct sites, facilitating the rapid generation of structurally diverse spirocyclic libraries . The [4.6] spirocyclic framework itself has demonstrated favorable biological activity in anticonvulsant models, suggesting potential for lead identification in neuroscience or related therapeutic areas [1]. The alcohol functionality also allows for straightforward conjugation to biotin, fluorophores, or affinity tags for target identification studies.

Development of Novel Anticonvulsant Agents with Improved Pharmacokinetic Profiles

Building on the demonstrated anticonvulsant activity of spiro[4.6]undecane-2-carboxylic acid—which was the most active analog in a series of valproic acid derivatives and showed a favorable pharmacokinetic profile distinct from valproic acid in rats —Spiro[4.6]undec-8-ene-2-methanol can serve as a starting point for designing next-generation antiepileptic drug candidates. The primary alcohol can be oxidized to the corresponding carboxylic acid to directly access the active scaffold, or it can be modified to create ester prodrugs or alternative pharmacophores. The absence of enterohepatic recirculation observed for the [4.6] scaffold suggests potential for more predictable pharmacokinetics [1].

Construction of Complex Spirocyclic Natural Product Analogs via Metathesis

The internal alkene in Spiro[4.6]undec-8-ene-2-methanol provides a handle for ring-closing metathesis (RCM) or cross-metathesis reactions, enabling the synthesis of more complex spirocyclic frameworks or the introduction of additional functionality . This is particularly valuable for the synthesis of spiroacetal-containing natural product analogs, as spiroacetals are prevalent in insect pheromones and bioactive marine natural products [1]. The primary alcohol can be protected prior to metathesis, ensuring chemoselectivity and high yields in multi-step synthetic sequences.

Design of CNS-Penetrant Compounds Leveraging Favorable Physicochemical Properties

The [4.6] spirocyclic scaffold has been shown to impart distinct physicochemical properties compared to [4.5] analogs, including significantly higher water solubility and lower LogP when in the appropriate salt form . While Spiro[4.6]undec-8-ene-2-methanol itself is an alcohol, it can be readily converted to more polar derivatives (e.g., carboxylic acids, amines) that may exhibit improved CNS penetration due to the favorable balance of lipophilicity and hydrogen bonding capacity inherent to the spiro[4.6] framework. This makes it a valuable scaffold for CNS drug discovery programs targeting enzymes, receptors, or ion channels where brain exposure is critical.

Quote Request

Request a Quote for Spiro[4.6]undec-8-ene-2-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.